1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
Description
This compound features a benzodioxole moiety linked via a urea bridge to a pyridazinone core substituted with a pyridin-3-yl group. The urea group enhances hydrogen-bonding capacity, critical for target engagement .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c25-18-6-4-15(13-2-1-7-20-11-13)23-24(18)9-8-21-19(26)22-14-3-5-16-17(10-14)28-12-27-16/h1-7,10-11H,8-9,12H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVTLLPCSNEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 380.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a pyridazinyl group, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and potential antiviral effects. The following sections detail the findings from various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:
- A study reported that certain benzo[d][1,3]dioxole-based compounds exhibited significant antitumor activity against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values lower than those of standard drugs like doxorubicin .
- The mechanisms underlying these effects were attributed to the inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis via annexin V-FITC assays, and modulation of mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Antiviral Activity
The antiviral properties of heterocyclic compounds have been extensively studied, with some derivatives showing promising results:
- Compounds similar to this compound have been shown to inhibit viral replication in vitro. For example, certain derivatives demonstrated up to 91% inhibition of HSV-1 replication in Vero cells at concentrations around 50 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes that are crucial for cancer cell proliferation or viral replication.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Receptor Modulation : The interaction with receptors such as EGFR plays a significant role in its anticancer effects.
Case Studies and Research Findings
Several case studies have demonstrated the efficacy and safety profile of related compounds:
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) | Notes |
|---|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 | Non-cytotoxic to normal cells |
| Compound B | HCT116 | 1.54 | 8.29 | Induces apoptosis |
| Compound C | MCF7 | 4.52 | 4.56 | Targets mitochondrial proteins |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Benzodioxole Derivatives : Compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole exhibit anticonvulsant properties, suggesting the benzodioxole moiety enhances blood-brain barrier penetration . The target compound’s benzodioxole group may similarly improve CNS bioavailability.
Pyridazinone Core: Pyridazinones substituted with pyridinyl groups (e.g., 1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone) show kinase inhibitory activity .
Urea Linkage : Urea derivatives such as 1-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-[3-(oxazol-5-yl)phenyl]urea demonstrate high binding affinity in SARS-CoV-2 studies , attributed to urea’s hydrogen-bonding capacity. The target compound’s ethylurea bridge may confer similar advantages in target engagement.
Synthetic Accessibility: The synthesis of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate via Pd-catalyzed cross-coupling highlights feasible routes for introducing benzodioxole groups. The target compound could be synthesized using analogous alkylation or Suzuki-Miyaura coupling strategies .
Critical Analysis of Divergences
- Bioactivity vs. Structural Complexity: While simpler benzodioxole-pyrazole derivatives (e.g., ) show clear anticonvulsant activity, the target compound’s pyridazinone-urea-pyridine system may introduce off-target effects due to increased polarity and steric bulk.
- Synthetic Challenges: Unlike pyridazinones prepared via straightforward alkylation (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ), the target compound’s urea linkage requires precise control of reaction conditions to avoid side reactions (e.g., over-alkylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
